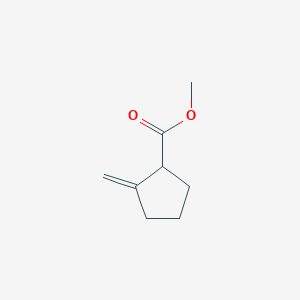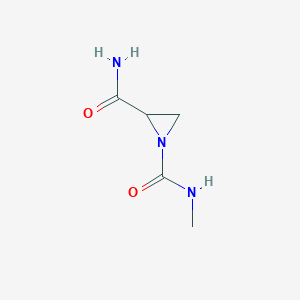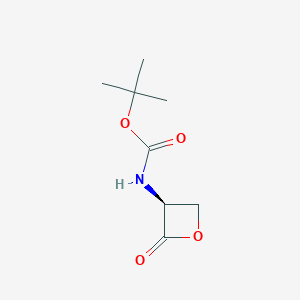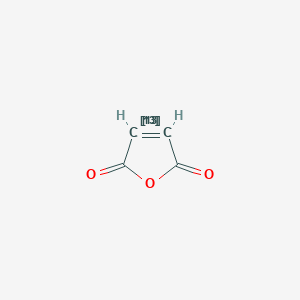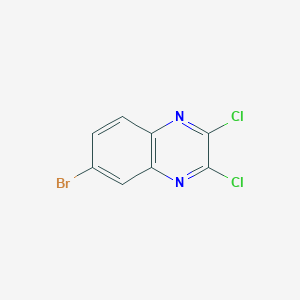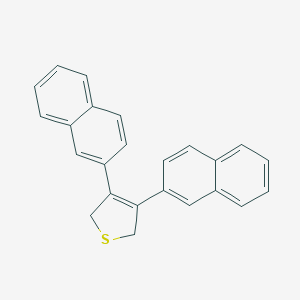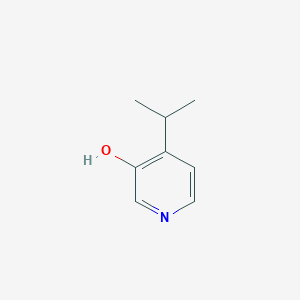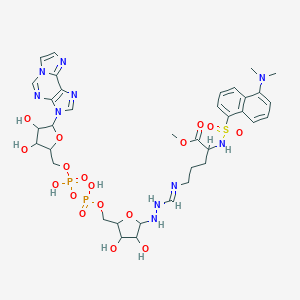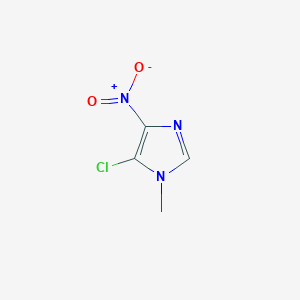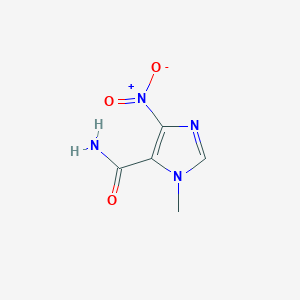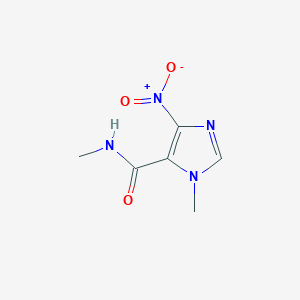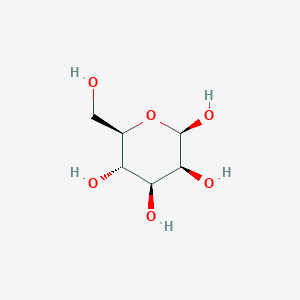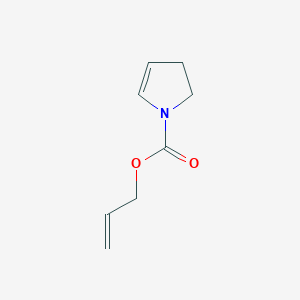
Prop-2-enyl 2,3-dihydropyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prop-2-enyl 2,3-dihydropyrrole-1-carboxylate, also known as pyrrole-2-carboxylic acid, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Prop-2-enyl 2,3-dihydropyrrole-1-carboxylate has shown potential applications in various fields of scientific research. In medicinal chemistry, it has been studied as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In organic chemistry, it has been used as a building block for the synthesis of more complex molecules. In materials science, it has been investigated for its optical and electronic properties.
Mécanisme D'action
The mechanism of action of prop-2-enyl 2,3-dihydropyrrole-1-carboxylate varies depending on its application. In medicinal chemistry, it has been shown to inhibit certain enzymes and signaling pathways involved in disease progression. In organic chemistry, it can undergo various reactions to form new chemical bonds. In materials science, it can interact with light and electricity to produce specific properties.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of prop-2-enyl 2,3-dihydropyrrole-1-carboxylate are dependent on its application. In medicinal chemistry, it has been shown to have anti-inflammatory, anti-cancer, and neuroprotective effects. In organic chemistry, it can act as a nucleophile or electrophile in chemical reactions. In materials science, it can exhibit fluorescence, conductivity, or other properties.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using prop-2-enyl 2,3-dihydropyrrole-1-carboxylate in lab experiments include its relatively simple synthesis method, versatility in applications, and potential for producing novel compounds with unique properties. However, its limitations include its sensitivity to air and moisture, which can affect its stability and reactivity.
Orientations Futures
The future directions for prop-2-enyl 2,3-dihydropyrrole-1-carboxylate research are vast and varied. In medicinal chemistry, it can be further studied for its potential as a drug candidate for specific diseases. In organic chemistry, it can be used as a building block for the synthesis of more complex molecules with specific properties. In materials science, it can be investigated for its potential applications in optoelectronics, sensing, and energy conversion.
Conclusion
Prop-2-enyl 2,3-dihydropyrrole-1-carboxylate is a versatile and promising compound that has attracted attention in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, as well as future directions have been discussed in this paper. Further research is needed to fully explore the potential of this compound in various applications.
Méthodes De Synthèse
Prop-2-enyl 2,3-dihydropyrrole-1-carboxylate can be synthesized through a one-pot three-component reaction involving an aldehyde, an amine, and an acetylene. This reaction results in the formation of a pyrrole ring, which is the core structure of the compound. The synthesis method has been optimized to improve the yield and purity of the compound.
Propriétés
Numéro CAS |
110910-76-4 |
|---|---|
Nom du produit |
Prop-2-enyl 2,3-dihydropyrrole-1-carboxylate |
Formule moléculaire |
C8H11NO2 |
Poids moléculaire |
153.18 g/mol |
Nom IUPAC |
prop-2-enyl 2,3-dihydropyrrole-1-carboxylate |
InChI |
InChI=1S/C8H11NO2/c1-2-7-11-8(10)9-5-3-4-6-9/h2-3,5H,1,4,6-7H2 |
Clé InChI |
TWRRIXFIIWJKKT-UHFFFAOYSA-N |
SMILES |
C=CCOC(=O)N1CCC=C1 |
SMILES canonique |
C=CCOC(=O)N1CCC=C1 |
Synonymes |
1H-Pyrrole-1-carboxylicacid,2,3-dihydro-,2-propenylester(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



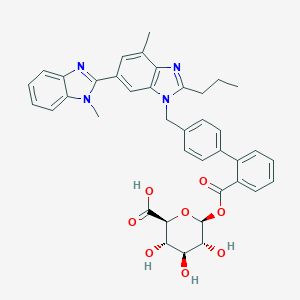
![1-(1,1,1,2,3,3,3-Heptadeuteriopropan-2-ylamino)-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol](/img/structure/B20707.png)
